Rock-IN-1

ROCK2 Inhibition Kinase Potency Cellular Signaling

Rock-IN-1 (CAS 934387-35-6) is a uniquely selective, metabolically labile ROCK2 inhibitor (IC50 1.2 nM, EC50 200 nM). Its 'soft drug' ester moiety ensures rapid plasma inactivation, making it superior for transient or localized pathway interrogation where classical inhibitors (e.g., Y-27632) fail. Choose Rock-IN-1 for isoform-specific ROCK2 studies, topical ROCK research, and SAR benchmarks. Avoid experimental error—do not substitute with pan-ROCK inhibitors.

Molecular Formula C20H18FN3O
Molecular Weight 335.4 g/mol
Cat. No. B1663460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRock-IN-1
Molecular FormulaC20H18FN3O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25)
InChIKeyJJNXXPMAFUVGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rock-IN-1: A Potent and Highly Selective ROCK2 Inhibitor for Kinase Signaling Research


Rock-IN-1 (CAS: 934387-35-6) is a potent and highly selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), specifically targeting the ROCK2 isoform with an IC50 of 1.2 nM in biochemical assays . This compound is part of a novel series of 'soft' ROCK inhibitors characterized by a unique structural motif that confers distinct pharmacological properties compared to classical ROCK inhibitors like Y-27632 and Fasudil [1]. Rock-IN-1 demonstrates potent cellular efficacy, evidenced by an EC50 of 200 nM in functional assays, and is a valuable research tool for probing ROCK2-mediated signaling pathways in areas such as inflammation and neurological disorders .

Why Rock-IN-1 Cannot Be Substituted by Generic ROCK Inhibitors Like Y-27632 or Fasudil


Generic substitution among ROCK inhibitors is scientifically unsound due to significant differences in isoform selectivity, potency, and off-target profiles. Classical inhibitors like Y-27632 and Fasudil exhibit broad kinase inhibition, while Rock-IN-1 demonstrates superior potency and selectivity for ROCK2 [1]. Its 'soft drug' design, characterized by the presence of an ester moiety, confers a unique metabolic liability that leads to rapid inactivation in plasma, a property absent in stable, long-lasting inhibitors like Y-27632 [2]. This distinct mechanism of action is critical for studies where a transient, titratable, or locally acting ROCK inhibition is required, directly impacting experimental outcomes and making simple substitution with a generic ROCK inhibitor a potential source of significant experimental error [2].

Quantitative Differentiation of Rock-IN-1: Direct Comparative Evidence for Scientific Procurement


Superior ROCK2 Potency Compared to the Clinical Standard Fasudil

Rock-IN-1 demonstrates significantly higher potency against ROCK2 compared to the clinical ROCK inhibitor Fasudil. In a direct comparison of vendor-validated data, Rock-IN-1 achieved an IC50 of 1.2 nM, whereas Fasudil dihydrochloride exhibited a Ki of 330 nM for ROCK1 [1]. This difference in potency is critical for experiments requiring complete target engagement at lower compound concentrations.

ROCK2 Inhibition Kinase Potency Cellular Signaling

Exceptional Cellular Potency Versus the Widely Used Tool Compound Y-27632

Rock-IN-1 demonstrates potent cellular efficacy with an EC50 of 200 nM in functional assays . In contrast, the widely used tool compound Y-27632 exhibits an IC50 range of 140-220 nM against ROCK1/2 in biochemical assays, with its cellular potency often being lower and highly dependent on the specific cellular context . The defined cellular EC50 of Rock-IN-1 provides a more predictable and robust experimental parameter.

Cellular Assay EC50 Functional Potency

Unique 'Soft Drug' Pharmacological Profile Distinguishes Rock-IN-1 from Stable ROCK Inhibitors

Rock-IN-1 belongs to a novel class of 'soft' ROCK inhibitors characterized by the presence of a metabolically labile ester moiety. While specific data for Rock-IN-1's plasma half-life is not publicly available, its structural analog from the same series (Compound 32) demonstrates rapid inactivation in plasma with a half-life of <5 minutes, while its corresponding inactive carboxylic acid metabolite shows negligible functional activity [1]. This contrasts sharply with stable, long-lived ROCK inhibitors like Y-27632 and Fasudil, which are not subject to this rapid, predictable metabolic clearance.

Soft Drug Metabolic Stability PK Profile

Defined Isoform Selectivity Profile: ROCK2 Preference Over ROCK1

Rock-IN-1 is reported as a potent ROCK2 inhibitor with an IC50 of 1.2 nM . While comprehensive kinase selectivity data for Rock-IN-1 is not fully detailed in public sources, its classification as a selective ROCK2 inhibitor distinguishes it from pan-ROCK inhibitors like Y-27632, which inhibits ROCK1 and ROCK2 with almost equal potency (Ki of 140 nM and 300 nM, respectively) . This isoform preference is a critical factor for studies aiming to dissect the distinct biological roles of ROCK1 and ROCK2.

Isoform Selectivity ROCK2 Target Engagement

Optimized Applications for Rock-IN-1 Based on Quantitative Evidence


High-Precision Cellular Assays for ROCK2-Dependent Signaling

The exceptional biochemical potency (IC50 of 1.2 nM) and clearly defined cellular EC50 (200 nM) of Rock-IN-1 make it ideal for cell-based assays requiring precise and robust target engagement at low compound concentrations . This is particularly critical when studying ROCK2-mediated pathways in sensitive primary cells or when using assays that are prone to solvent toxicity. The ability to achieve complete target inhibition with a lower drug concentration compared to less potent inhibitors like Y-27632 or Fasudil reduces the risk of off-target effects and enhances assay reproducibility [1].

Dissecting Isoform-Specific Biology in ROCK2-Focused Mechanistic Studies

For research projects specifically aimed at elucidating the distinct biological roles of ROCK2 versus ROCK1, Rock-IN-1 is a superior tool. Its reported selectivity for ROCK2 provides a means to inhibit this isoform with minimal impact on ROCK1 activity . In contrast, the use of a pan-ROCK inhibitor like Y-27632 would simultaneously block both isoforms, obscuring any isoform-specific contributions to the observed phenotype [1]. This application is vital in fields such as vascular biology, where ROCK2 plays a dominant role in smooth muscle contraction, or in cancer research, where ROCK2 and ROCK1 can have opposing effects on cell migration .

Development of Topical or Locally-Acting Formulations Where Systemic Exposure is Undesirable

Leveraging the 'soft drug' design of the Rock-IN-1 scaffold, this compound is uniquely suited for research into topical or locally-acting ROCK inhibitors . The presence of a labile ester group, which is subject to rapid hydrolysis by esterases, suggests that any systemic absorption would lead to quick deactivation, minimizing off-target systemic effects . This property is particularly advantageous for ophthalmic research, such as studies investigating intraocular pressure regulation, where a local and transient effect is desired . Classical ROCK inhibitors like Y-27632 or Fasudil, which lack this metabolic liability, would be less suitable for such applications due to the risk of prolonged systemic activity.

Structure-Activity Relationship (SAR) Studies Focused on 'Soft Drug' Kinase Inhibitors

Rock-IN-1 serves as a key benchmark in SAR studies aimed at optimizing the potency, selectivity, and metabolic profile of 'soft' ROCK inhibitors . Its distinct chemical structure, featuring a 4-fluorophenyl and an aminoethyl group, provides a scaffold for systematic chemical modifications to probe the effects on target engagement, cellular activity, and esterase-mediated hydrolysis. Comparing the activity and stability of Rock-IN-1 with its direct analogs (e.g., Compound 32) from the Boland et al. series enables researchers to define critical pharmacophoric elements and fine-tune the balance between potency and 'soft' drug duration of action .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rock-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.